molecular formula C23H17ClN4O4S2 B2594151 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide CAS No. 864860-03-7

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide

Cat. No.: B2594151
CAS No.: 864860-03-7
M. Wt: 512.98
InChI Key: YMZGWTBDASYBLI-UHFFFAOYSA-N
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Description

The compound is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Synthesis and Functionalization

Stepwise Cycloaddition Reaction : N-phenacylbenzothiazolium bromides, related to the structure of the compound , are used in stepwise 1,3-dipolar cycloaddition reactions with nitroalkenes. This process leads to the formation of tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles, showcasing the compound's utility in synthesizing complex heterocyclic structures (Gong Jin et al., 2017).

Structure-Activity Relationships : Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlight the use of benzothiazole derivatives. These compounds, including variations similar to the query compound, are examined to improve metabolic stability and reduce deacetylation, indicating their potential in therapeutic applications (Markian M Stec et al., 2011).

Nucleophilic Substitution Reactions : Studies on thiophenyl 4-nitrobenzoates' reactions with pyridines in acetonitrile demonstrate the compound's role in understanding reaction kinetics and mechanisms, which are fundamental in organic synthesis and drug design (H. Koh et al., 1999).

Anticancer and Antibacterial Activities

Synthesis and Cytotoxicity : Derivatives of benzothiazole are explored for their cytotoxicity against various cancer cell lines. Such studies underscore the importance of structural variations, akin to the query compound, in developing potential anticancer therapies (M. Hour et al., 2007).

Antibacterial Activity Against Streptococcus Pyogenes : Hydroxy-substituted benzothiazole derivatives exhibit significant antibacterial activities. Research into these derivatives' synthesis and screening for biological activity highlights the broader potential of benzothiazole compounds in addressing microbial resistance (Akhilesh Gupta, 2018).

Mechanism of Action

The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

The yield was 80%; mp: 236–238 °C; 1H-NMR (DMSO-d6) δ: 8.50 (s, 1H, imidazole H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (s, 1H, thiazole H), 4.04 (s, 2H, CH2); 13C-NMR (DMSO-d6) δ: 169.4, 148.2, 141.8, 132.3, 130.6, 128.8, 126.7, 126.5, 112.3, 109.6, 32.6 .

Safety and Hazards

The compounds can be considered safe anti-inflammatory agents .

Future Directions

Further molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor . This could lead to the development of a potent inhibitor with enhanced anti-tubercular activity .

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O4S2/c1-12(29)27-9-8-14-19(11-27)34-23(20(14)22-25-16-4-2-3-5-18(16)33-22)26-21(30)15-10-13(24)6-7-17(15)28(31)32/h2-7,10H,8-9,11H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZGWTBDASYBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC(=C5)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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